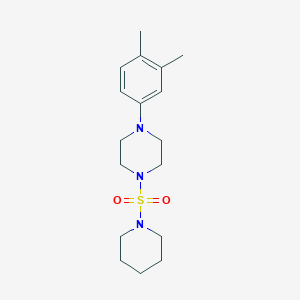

4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine

Description

4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine is a piperazine derivative featuring a 3,4-dimethylphenyl group at the 4-position and a piperidylsulfonyl moiety at the 1-position. The piperidylsulfonyl group introduces hydrogen-bonding capacity and conformational flexibility, distinguishing it from aryl-sulfonyl analogues . This compound’s structural features make it relevant for therapeutic applications, including CNS disorders and antiproliferative activity .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c1-15-6-7-17(14-16(15)2)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBVSYYKCCEARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332683 | |

| Record name | 1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701931-01-3 | |

| Record name | 1-(3,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 3,4-Dimethylphenyl Group: The piperazine ring is then reacted with 3,4-dimethylphenyl halides in the presence of a base to introduce the 3,4-dimethylphenyl group.

Introduction of Piperidylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with piperidylsulfonyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Reactivity at the Sulfonamide Group

The piperidylsulfonyl moiety exhibits characteristic sulfonamide reactivity:

Piperazine Ring Modifications

The secondary amines in the piperazine ring can undergo:

a. Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides under basic conditions:

Example : Methylation using methyl iodide in methanol at reflux yields quaternary ammonium salts .

b. N-Oxidation

Treatment with m-CPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives:

c. Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Cd²⁺), forming stable complexes .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group may undergo:

Note: Methyl groups are electron-donating but sterically hinder substitution at ortho positions.

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 250°C, releasing SO₂ and piperazine fragments .

-

Photolysis : UV light induces cleavage of the sulfonamide bond, forming radicals detectable by ESR .

-

Oxidative Degradation : H₂O₂ or O₃ oxidizes the piperazine ring to pyrazine derivatives .

Analytical Characterization

Key methods for reaction monitoring:

| Technique | Parameters | Detected Changes |

|---|---|---|

| LC-MS | Column: C18, 15-min run | Molecular ion ([M+H]⁺) at m/z 398 |

| ¹H NMR | DMSO-d₆, 500 MHz | δ 2.25 (s, 6H, CH₃), δ 3.45 (m, 8H, piperazine) |

| IR | KBr pellet | Peaks at 1340 cm⁻¹ (S=O), 1600 cm⁻¹ (C-N) |

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives, including 4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine, are extensively studied for their therapeutic potential across various conditions:

- Antipsychotic Activity : Research indicates that piperazine compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This makes them candidates for developing antipsychotic medications .

- Antidepressant Effects : Some studies suggest that modifications of piperazine structures can lead to compounds with antidepressant properties, potentially acting through serotonin reuptake inhibition .

- Antitumor Activity : The sulfonamide moiety has been linked to anticancer effects, as it may inhibit specific enzymes involved in tumor progression .

Pharmacological Studies

The pharmacological profile of this compound includes:

- Enzyme Inhibition : This compound may inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other diseases .

- CNS Activity : Piperazine derivatives have shown potential in modulating central nervous system (CNS) activities, making them relevant for treating neurological disorders .

Case Studies

Several studies have highlighted the applications of piperazine derivatives similar to this compound:

- Study on Antitumor Activity : A derivative was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antibacterial Properties : Research demonstrated that piperazine sulfonamides exhibit broad-spectrum antibacterial activity, suggesting that similar compounds could be effective against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

Chlorophenyl Analogues

Compounds like 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine () and 1-(3-chlorophenyl)piperazine () feature electron-withdrawing chloro substituents. These groups enhance binding affinity to receptors requiring polar interactions (e.g., dopamine D3 or serotonin receptors) but reduce lipophilicity compared to dimethylphenyl groups. The 3,4-dimethylphenyl group in the target compound offers superior metabolic stability and reduced cytotoxicity compared to chlorophenyl derivatives .

Methoxyphenyl Analogues

1-(4-Methoxyphenyl)piperazine () and related compounds use methoxy groups, which are electron-donating but prone to oxidative metabolism. The methyl groups in 3,4-dimethylphenyl avoid this liability, improving pharmacokinetic profiles .

Nitro and Pyrazole-Substituted Analogues

Nitro groups (e.g., 4-nitrophenyl in ) increase redox sensitivity, limiting therapeutic utility. Pyrazole-containing derivatives () introduce heterocyclic diversity but may complicate synthesis and bioavailability. The dimethylphenyl group provides simplicity and stability .

Sulfonyl Group Variations

Aryl-Sulfonyl Analogues

Compounds like 1-(4-methylphenyl)sulfonylpiperazine () and 1-(4-fluorophenyl)sulfonylpiperazine () use rigid aryl-sulfonyl groups. These enhance π-π stacking but reduce solubility. The piperidylsulfonyl group in the target compound introduces a saturated amine, improving aqueous solubility and enabling hydrogen bonding .

Benzhydryl and Dithiocarbamate Analogues

Dithiocarbamate derivatives () show promising anticancer activity but face stability issues. The piperidylsulfonyl group balances bulk and solubility .

Antiproliferative Activity

In a study of dithiocarbamate-piperazines (), 2,4-dimethylphenyl analogues showed potent antiproliferative activity (cell viability: ~25%), while 3,4-dimethylphenyl derivatives exhibited lower cytotoxicity (cell viability: ~0.1%). This suggests the 3,4-dimethyl configuration optimizes safety without sacrificing efficacy .

Receptor Binding

Compared to 1-(2,3-dimethylphenyl)piperazine (), the 3,4-dimethyl isomer in the target compound may better fit hydrophobic pockets in receptors like σ1 or dopamine D3 due to steric alignment. Methoxy or chloro substituents () alter binding modes but increase off-target risks .

Pharmacokinetic Properties

- Lipophilicity : The 3,4-dimethylphenyl group (logP ~3.5) provides moderate lipophilicity, enhancing CNS penetration compared to hydrophilic nitro or sulfonamide analogues .

- Metabolic Stability : Methyl groups resist oxidative metabolism better than methoxy or chloro substituents, reducing first-pass effects .

- Solubility : The piperidylsulfonyl group improves water solubility (cLogS: −2.1) compared to aryl-sulfonyl analogues (cLogS: −3.5 to −4.2) .

Biological Activity

4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a piperazine core substituted with a 3,4-dimethylphenyl group and a piperidylsulfonyl moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Similar to other piperazine derivatives, this compound may influence serotonin receptor activity.

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects comparable to established analgesics.

- Anti-inflammatory Activity : The sulfonamide group may contribute to anti-inflammatory effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) and possibly dopamine receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Pharmacological Studies

A series of studies have investigated the biological activity of similar piperazine derivatives. For instance:

- Analgesic Activity :

- Antidepressant Activity :

Case Studies

- A specific study focused on the structure-activity relationship (SAR) of piperazine derivatives found that the introduction of specific substituents could significantly alter the pharmacological profile. Compounds with similar substitutions to those found in this compound showed enhanced binding affinity for serotonin receptors .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4-Dimethylphenyl)-1-(piperidylsulfonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .

- Substitution Reactions : Introducing the 3,4-dimethylphenyl group via nucleophilic aromatic substitution or coupling reactions. The piperidylsulfonyl moiety is added using sulfonyl chlorides in the presence of a base (e.g., DIPEA) in dichloromethane (DCM) .

- Purification : Column chromatography (silica gel, 10% methanol/ammonium hydroxide) or crystallization with ether/hexane mixtures ensures purity .

Optimization includes adjusting reaction temperature (e.g., 0–25°C for sulfonylation), stoichiometry of reagents (1:1.5 molar ratio for sulfonyl chloride:piperazine), and solvent polarity to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated solvents (e.g., CDCl) to verify substituent positions. For example, aromatic protons in the 3,4-dimethylphenyl group appear as multiplets at δ 6.8–7.3 ppm, while piperazine protons resonate at δ 2.4–3.8 ppm .

- Elemental Analysis (EA) : Compare experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation) to confirm stoichiometry .

- Melting Point (m.p.) : Consistency with literature values (e.g., 155–165°C for similar derivatives) indicates purity .

Q. How should researchers safely handle and store this compound to minimize hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for handling powders to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. What methodologies are recommended to assess solubility and stability in experimental buffers?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant concentration via UV-Vis (λ~254 nm for aromatic groups) .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) appear as new peaks with retention time shifts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Systematic Substitution : Modify substituents (e.g., replacing methyl groups with halogens or electron-withdrawing groups) and test in target assays (e.g., kinase inhibition) .

- Pharmacokinetic Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility, or fluorinated moieties to enhance metabolic stability. Evaluate bioavailability via in vitro liver microsome assays .

Q. How can contradictory data in receptor binding assays (e.g., varying IC50_{50}50) be resolved?

Methodological Answer:

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to confirm results. Control for assay-specific variables (e.g., ATP concentration in kinase assays) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Replicate experiments in triplicate across independent batches .

Q. What computational strategies are effective for predicting this compound’s binding mode to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3QAK for kinases). Validate poses via molecular dynamics simulations (50 ns trajectories) to assess binding stability .

- QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and correlate with activity data using partial least squares regression .

Q. How can metabolic stability be evaluated to guide structural optimization?

Methodological Answer:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate half-life (t) using first-order kinetics .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolic liabilities .

Q. What experimental approaches determine the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1N HCl (pH 1), NaOH (pH 13), and heat (80°C) for 24 hr. Analyze degradation products via UPLC-QTOF-MS and compare with stability-indicating methods .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. How can cross-reactivity with off-target receptors be minimized during lead optimization?

Methodological Answer:

- Selectivity Profiling : Screen against panels of related receptors (e.g., dopamine D2/D3 for CNS targets) at 10 µM. Prioritize derivatives with >100-fold selectivity .

- Fragment-Based Design : Replace promiscuous fragments (e.g., lipophilic tails) with rigid, target-specific motifs guided by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.